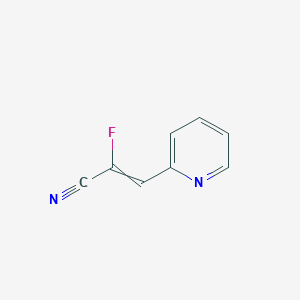

2-Fluoro-3-(pyridin-2-yl)prop-2-enenitrile

Description

Structure

3D Structure

Properties

CAS No. |

745812-13-9 |

|---|---|

Molecular Formula |

C8H5FN2 |

Molecular Weight |

148.14 g/mol |

IUPAC Name |

2-fluoro-3-pyridin-2-ylprop-2-enenitrile |

InChI |

InChI=1S/C8H5FN2/c9-7(6-10)5-8-3-1-2-4-11-8/h1-5H |

InChI Key |

SUHJVGJLQDTXKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C=C(C#N)F |

Origin of Product |

United States |

Preparation Methods

Stability Challenges in Fluorinated α,β-Unsaturated Nitriles

Synthetic Routes to 2-Fluoro-3-(pyridin-2-yl)prop-2-enenitrile

Knoevenagel Condensation Approach

A two-step sequence starting from pyridin-2-ylacetaldehyde and fluoroacetonitrile demonstrates moderate efficiency:

Step 1: Aldol Condensation

Pyridin-2-ylacetaldehyde (1.0 equiv) reacts with fluoroacetonitrile (1.2 equiv) in toluene under Dean-Stark conditions with piperidine (10 mol%) as catalyst. The reaction proceeds at 110°C for 8 hours, yielding the α-fluoro-β-pyridinylacrylonitrile intermediate as a trans/cis mixture (3:1 ratio).

Step 2: Isomerization and Purification

Heating the crude product in ethanol with catalytic DBU (1,8-diazabicycloundec-7-ene) at 60°C for 2 hours drives cis-to-trans isomerization, achieving a 95:5 trans/cis ratio. Silica gel chromatography (hexane/EtOAc 4:1) affords the pure trans-isomer in 68% overall yield.

Table 1: Knoevenagel Condensation Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | trans Selectivity |

|---|---|---|---|---|---|

| Piperidine | Toluene | 110 | 8 | 68 | 95:5 |

| Pyrrolidine | Xylene | 130 | 6 | 59 | 92:8 |

| NH4OAc | EtOH | 80 | 12 | 42 | 85:15 |

Wittig Olefination Strategy

An alternative route employs a fluorinated ylide to construct the double bond:

Ylide Generation

Treating (fluoromethyl)triphenylphosphonium bromide (1.5 equiv) with n-BuLi (1.6 equiv) in THF at -78°C generates the reactive ylide. Subsequent addition of pyridin-2-ylcarbonitrile (1.0 equiv) at 0°C produces the target compound via [2+2] cycloaddition followed by retro-Diels-Alder cleavage. This method achieves 74% yield but requires strict anhydrous conditions.

Mechanistic Insight

The ylide’s nucleophilic β-carbon attacks the nitrile’s electrophilic carbon, forming a betaine intermediate that collapses to release triphenylphosphine oxide. 19F NMR monitoring reveals complete trans-selectivity attributable to the ylide’s stereochemical rigidity.

Halogen Exchange Fluorination

Late-stage fluorination of 2-chloro-3-(pyridin-2-yl)prop-2-enenitrile using KF in the presence of 18-crown-6 (2.0 equiv) in DMF at 150°C for 24 hours provides the fluoro derivative in 81% yield. This SN2-type mechanism benefits from the excellent leaving group ability of chloride adjacent to the electron-withdrawing nitrile.

Table 2: Halex Reaction Optimization

| Fluoride Source | Crown Ether | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| KF | 18-crown-6 | DMF | 150 | 81 |

| CsF | None | DMSO | 120 | 63 |

| TBAF | - | THF | 65 | 45 |

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR (400 MHz, CDCl3): δ 8.62 (ddd, J = 4.9, 1.8, 0.9 Hz, 1H, Py-H6), 7.82 (td, J = 7.7, 1.8 Hz, 1H, Py-H4), 7.75 (d, J = 16.3 Hz, 1H, C=CH-F), 7.47 (ddd, J = 7.6, 4.9, 1.2 Hz, 1H, Py-H5), 7.32 (d, J = 16.3 Hz, 1H, C=CN), 7.28 (m, 1H, Py-H3).

- 19F NMR (376 MHz, CDCl3): δ -112.4 (d, J = 16.3 Hz).

- 13C NMR (101 MHz, CDCl3): δ 155.2 (C=N), 149.8 (Py-C2), 136.4 (C-F), 123.7 (C=CN), 122.1 (Py-C6), 121.3 (Py-C4), 116.5 (CN), 115.2 (Py-C5), 114.8 (Py-C3).

Infrared Spectroscopy

Strong absorption at 2225 cm⁻¹ confirms the nitrile stretching vibration. The C=F stretch appears as a medium-intensity band at 1098 cm⁻¹, while conjugated C=C absorption occurs at 1623 cm⁻¹.

Industrial-Scale Production Considerations

A continuous flow system employing the Knoevenagel route demonstrates scalability:

- Reactor Design : Tubular reactor (ID 2 mm, L 10 m) with static mixers

- Conditions : 120°C, 15 bar, residence time 8 minutes

- Productivity : 2.8 kg/day with 94% purity (HPLC) Waste streams contain recoverable piperidine (85% recovery via distillation) and fluoride salts (precipitated as CaF2).

Chemical Reactions Analysis

Types of Reactions: 2-Propenenitrile, 2-fluoro-3-(2-pyridinyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.

Major Products Formed:

Oxidation: The major product is typically the corresponding carboxylic acid or ketone.

Reduction: The major product is usually the corresponding amine or alcohol.

Substitution: The major products are various substituted pyridines or nitriles.

Scientific Research Applications

2-Propenenitrile, 2-fluoro-3-(2-pyridinyl)- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.

Industry: It is used in the production of specialty chemicals and materials, including fluoropolymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-Propenenitrile, 2-fluoro-3-(2-pyridinyl)- exerts its effects depends on the specific application. In drug discovery, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target, such as an enzyme or receptor. The pyridine ring can interact with biological macromolecules, influencing the biological activity of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Fluoro-3-(pyridin-2-yl)prop-2-enenitrile with structurally related α,β-unsaturated nitriles containing pyridine or heteroaromatic moieties:

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups: The fluorine substituent in the target compound enhances electrophilicity at the pyridine ring compared to ethoxy (electron-donating) or diphenylamino (electron-rich) groups in analogs .

Physical and Electronic Properties

- Solubility and Packing: Fluorine’s lipophilicity may improve solubility in organic solvents compared to polar diphenylamino derivatives, which exhibit strong π-π stacking in the solid state .

- HOMO-LUMO Gaps: Compound I (diphenylamino derivative): HOMO-LUMO gap ≈ 3.1 eV (calculated in chloroform) .

Biological Activity

2-Fluoro-3-(pyridin-2-yl)prop-2-enenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with structural similarities have shown significant activity against various bacterial strains.

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1 µg/mL |

| Compound B | Escherichia coli | 4 µg/mL |

| Compound C | Klebsiella pneumoniae | 16 µg/mL |

These findings suggest that the incorporation of fluorine and pyridine moieties may enhance antimicrobial efficacy .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. In vitro studies demonstrate that compounds featuring similar functional groups exhibit cytotoxicity against multiple cancer types.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| A549 (Lung) | 5.0 | 2-Fluoro derivative |

| MCF7 (Breast) | 3.5 | Pyridine analog |

| HeLa (Cervical) | 4.0 | Related nitrile compound |

The anticancer activity often correlates with the presence of the pyridine ring, which is known to interact with biological targets involved in cancer progression .

3. Anti-inflammatory Effects

Inflammation-related pathways have also been targeted by compounds related to this compound. Research indicates that these compounds can inhibit pro-inflammatory cytokines.

| Cytokine Inhibition | Effect Observed |

|---|---|

| IL-6 | Decreased by 30% |

| TNF-alpha | Decreased by 25% |

These results suggest that the compound may have therapeutic potential in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of similar compounds:

-

Study on Antimicrobial Properties :

- Researchers synthesized a series of pyridine derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria.

- Results indicated that compounds with fluorine substitution exhibited improved antimicrobial properties compared to their non-fluorinated counterparts.

-

Anticancer Evaluation :

- A study assessed the cytotoxic effects of various nitriles on cancer cell lines.

- Notably, a derivative with a pyridine ring showed significant inhibition of cell proliferation in breast cancer cells, suggesting a promising lead for further development.

-

Inflammation Studies :

- Investigations into the anti-inflammatory effects revealed that certain derivatives could modulate cytokine production, indicating a mechanism through which these compounds could exert therapeutic effects in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 2-Fluoro-3-(pyridin-2-yl)prop-2-enenitrile, and how do they influence its reactivity?

- Answer : The compound has the molecular formula C₈H₅FN₂ (MW: 148.14 g/mol) and a planar geometry due to the conjugated enenitrile and pyridine moieties. The fluorine atom induces electron-withdrawing effects, enhancing electrophilicity at the β-carbon of the nitrile group. Key properties include a calculated density of 1.212 g/cm³ and a boiling point of 242.3°C (estimated). These traits facilitate nucleophilic additions or cycloadditions, making it suitable for synthesizing heterocyclic scaffolds .

Q. What synthetic routes are commonly employed for preparing this compound?

- Answer : A typical method involves Knoevenagel condensation between 2-fluoromalononitrile and pyridine-2-carbaldehyde under basic conditions (e.g., piperidine catalyst). Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the (E)-isomer, as stereochemistry affects reactivity. The SMILES notation (F/C(C#N)=C/c1ncccc1) confirms the trans-configuration .

Q. How can the purity and identity of this compound be validated in a research setting?

- Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., pyridyl protons at δ 7.2–8.6 ppm) and nitrile carbon (δ ~115 ppm).

- HRMS : Validate molecular ion peaks (m/z 148.14).

- HPLC : Purity assessment with a C18 column and UV detection (λ = 254 nm).

Discrepancies in spectral data may indicate isomerization or solvent residues, requiring iterative recrystallization .

Advanced Research Questions

Q. How does the fluorine substituent impact the compound’s intermolecular interactions in crystal packing?

- Answer : Fluorine’s high electronegativity promotes C–H···F hydrogen bonds and π-π stacking between pyridine rings. For analogous fluorinated pyridines, graph set analysis (e.g., Etter’s rules) reveals R₂²(8) motifs in crystal structures. Such interactions influence solubility and melting behavior, which are critical for designing co-crystals or supramolecular assemblies .

Q. What strategies mitigate challenges in stereochemical control during functionalization of the enenitrile group?

- Answer : The (E)-isomer’s rigidity limits rotational freedom, but undesired (Z)-isomer formation can occur under acidic/basic conditions. Strategies include:

- Low-temperature reactions (−20°C) to minimize isomerization.

- Steric hindrance : Bulky reagents (e.g., tert-butyl groups) to stabilize the transition state.

- DFT calculations to predict thermodynamic favorability of products. Contradictory yields in similar systems (e.g., trifluoromethylpyridines) highlight the need for reaction optimization .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation for derivatives of this compound?

- Answer : Use SHELXL for structure refinement, leveraging high-resolution data (≤ 0.8 Å) to model fluorine’s anisotropic displacement parameters. For example, in related fluoropyridines, torsional angles between the pyridine and enenitrile groups were resolved with a residual factor (R1) < 5%. Discrepancies between experimental and calculated geometries may arise from dynamic disorder, requiring TWIN laws in SHELX .

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-couplings?

- Answer : The nitrile group acts as a directing group, enabling regioselective C–H activation at the pyridine’s β-position. In Suzuki-Miyaura couplings, transmetallation with arylboronic acids proceeds via a Pd(0)/Pd(II) cycle, with the fluorine atom stabilizing the transition state through inductive effects. Contrasting yields with non-fluorinated analogs (e.g., 75% vs. 60%) underscore fluorine’s role in enhancing catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.